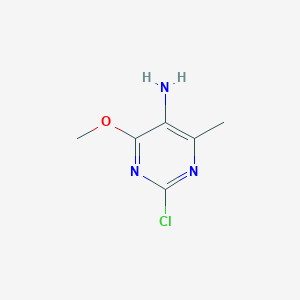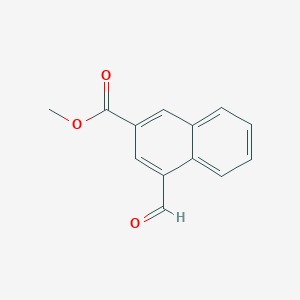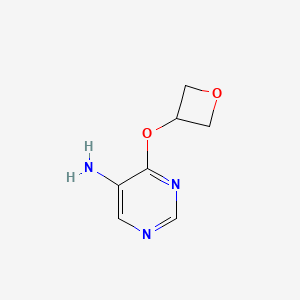
methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate, also known as 4-trifluoromethanesulfonyloxy-5,6-dihydro-2H-pyran-3-carboxylic acid methyl ester, is a versatile molecule used in a variety of scientific research applications. It is a cyclic ester that is derived from the reaction of trifluoromethanesulfonyl chloride and pyran-3-carboxylic acid. The molecule is highly stable and has a wide range of applications in organic synthesis, drug development, and other scientific research.
Mécanisme D'action
Methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate is a versatile molecule that can be used in a variety of scientific research applications. It is believed to act as a catalyst in the synthesis of various organic compounds. In addition, it is believed to act as a nucleophile in the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
Methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate is a versatile molecule that is used in a variety of scientific research applications. It is believed to have minimal biochemical and physiological effects on the human body, as it is not known to interact with any biological receptors.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate has several advantages for use in laboratory experiments. It has a high boiling point and is relatively stable, making it suitable for use in a variety of laboratory applications. It is also non-toxic, making it safe to use in a laboratory setting. However, it is also important to note that it has a low solubility in water, making it difficult to use in some experiments.
Orientations Futures
Methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate has a wide range of potential future applications. It could be used in the synthesis of new pharmaceuticals, such as antibiotics and anti-cancer drugs. It could also be used in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, it could be used in the synthesis of new organic compounds, such as amines, alcohols, and carboxylic acids. Finally, it could be used in the synthesis of new materials, such as nanomaterials and biomaterials.
Méthodes De Synthèse
Methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate can be synthesized by the reaction of trifluoromethanesulfonyl chloride and pyran-3-carboxylic acid in a one-pot process. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually conducted at a temperature of 0-5°C. The reaction is typically complete within 5-10 minutes.
Applications De Recherche Scientifique
Methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. It is also used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. In addition, it is used in the synthesis of polymers, such as polyurethanes and polyesters.
Propriétés
IUPAC Name |
methyl 4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyran-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O6S/c1-15-7(12)5-4-16-3-2-6(5)17-18(13,14)8(9,10)11/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQONTJRHKVETCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCOC1)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trifluoromethanesulfonyloxy-5,6-dihydro-2H-pyran-3-carboxylic acid methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}butanoic acid](/img/structure/B6619647.png)



![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[(4-methoxyphenyl)amino]propanamide](/img/structure/B6619686.png)


![rac-ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate, trans](/img/structure/B6619705.png)
![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6619712.png)

![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B6619721.png)
![5-[2-(trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid](/img/structure/B6619723.png)
